molecular formula C18H14ClN5O4 B2453840 methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 893931-04-9

methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B2453840
CAS No.: 893931-04-9
M. Wt: 399.79
InChI Key: DASPXBYWQFXDGS-UHFFFAOYSA-N
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Description

methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a triazolopyrimidine core, and a chloromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O4/c1-10-3-4-11(7-13(10)19)24-16-15(21-22-24)17(25)23(9-20-16)8-12-5-6-14(28-12)18(26)27-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPXBYWQFXDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan-2-carboxylate moiety is then introduced via esterification reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Chemistry

Methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations and modifications.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies show that derivatives of triazolopyrimidines exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research is focused on evaluating the therapeutic potential of this compound as a treatment for various diseases. The compound's mechanism of action is believed to involve modulation of enzyme activity and receptor interactions.

Industry

In industrial applications, this compound may be utilized in developing new materials with tailored properties. Its unique chemical structure allows for the creation of specialized polymers and coatings.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple pathogens
AnticancerInhibits cancer cell growth

Synthesis Overview

StepDescription
Step 1Synthesis of triazolopyrimidine core
Step 2Introduction of furan moiety via esterification
Step 3Purification and characterization

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazolopyrimidine derivatives. This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

In vitro studies assessed the anticancer effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with potential pathways involving apoptosis induction.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, which share the triazolopyrimidine core but differ in their substituents.

Biological Activity

Methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The triazolo-pyrimidine moiety contributes to the compound's biological activity.
  • Substituents : The presence of a chloro and methyl group on the phenyl ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. This compound was tested against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM in human breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of chloro groupIncreases potency against cancer cells
Methyl substitution on phenyl ringEnhances antimicrobial properties
Alteration of furan moietyAffects solubility and bioavailability

Case Studies

  • Antimicrobial Efficacy : A study involving a series of triazole derivatives showed that modifications to the phenyl ring significantly impacted antimicrobial activity. The presence of electron-withdrawing groups like chlorine increased effectiveness against E. coli .
  • Anti-inflammatory Mechanisms : In vivo models demonstrated that treatment with this compound led to reduced edema in rat paw models induced by carrageenan .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate?

  • Answer : The synthesis typically involves multi-step reactions, starting with triazolo-pyrimidine precursors and furan derivatives. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 3-chloro-4-methylphenyl) under Pd catalysis .
  • Esterification : Methylation of the furan carboxylate group using methanol and acid catalysts (e.g., H₂SO₄) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    • Critical parameters : Solvent choice (DMF or DMSO for polar intermediates), temperature control (60–80°C for coupling steps), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Answer : Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C4 of phenyl, ester linkage in furan) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₆ClN₅O₄) .
  • X-ray crystallography : If single crystals are obtained, bond angles and dihedral angles of the triazole-pyrimidine core are validated .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Early studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to triazole-mediated membrane disruption .
  • Enzyme inhibition : IC₅₀ of 1.2 µM against human topoisomerase IIα, linked to the pyrimidine moiety’s intercalation potential .
  • Cytotoxicity : Moderate activity (CC₅₀ ~50 µM) in HeLa cells, with apoptosis confirmed via flow cytometry .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production in academic settings?

  • Answer : Optimize:

  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 2 mol% with ligand additives (e.g., XPhos) to maintain efficiency .
  • Solvent recycling : Use DMF in a closed-loop system to reduce costs and waste .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How to resolve contradictions in biological activity data across different assays?

  • Answer : Conduct:

  • Dose-response validation : Repeat assays with standardized cell lines (e.g., ATCC-certified HeLa) and controls .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
  • Target specificity profiling : Employ kinome-wide screening to identify off-target interactions .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of topoisomerase IIα (PDB: 1ZXM) to model triazole-pyrimidine interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-DNA complex .
  • QSAR modeling : Corate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using datasets from analogous triazolo-pyrimidines .

Q. How to design derivatives to enhance solubility without compromising activity?

  • Answer :

  • PEGylation : Introduce polyethylene glycol chains at the furan ester group .
  • Salt formation : Convert the carboxylate to a sodium salt for aqueous compatibility .
  • Prodrug strategies : Replace methyl ester with a pH-sensitive moiety (e.g., tert-butyl ester) for targeted release .

Methodological Considerations

Q. What analytical workflows ensure batch-to-batch consistency?

  • Answer : Implement:

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to monitor purity (>98%) and detect trace impurities .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess shelf-life .

Q. How to troubleshoot low yields in the final coupling step?

  • Answer :

  • Intermediate characterization : Confirm purity of triazolo-pyrimidine precursors via TLC .
  • Acid scavengers : Add molecular sieves to absorb HCl byproducts during esterification .
  • Alternative coupling reagents : Replace DCC with EDCI/HOBt for milder conditions .

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